molecular formula C5H9N5O B12904212 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one CAS No. 1688-92-2

2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one

Cat. No.: B12904212
CAS No.: 1688-92-2
M. Wt: 155.16 g/mol
InChI Key: LFJQQDOISXTMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one (CAS 1688-92-2) is a high-purity chemical intermediate serving as a critical scaffold in medicinal chemistry and drug discovery. This compound features a multi-substituted pyrimidine core, a privileged structure in the design of kinase inhibitors . Its specific substitution pattern makes it a valuable building block for synthesizing more complex, pharmacologically active molecules. The primary research value of this compound lies in its application as a precursor in the development of targeted cancer therapeutics. It is a key intermediate in the rational design and synthesis of novel 4,6-diamino pyrimidine-based compounds that function as potent and selective Type-II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) . FLT3 is a clinically validated target in Acute Myeloid Leukemia (AML), and achieving high selectivity for FLT3 over related kinases like c-KIT is a major research objective to mitigate dose-limiting myelosuppression . Researchers utilize this scaffold to create compounds that bind selectively to the inactive conformation of the FLT3 kinase, inhibiting its activity and inducing apoptosis in FLT3-driven cancer cell lines . This product is intended for research purposes by qualified laboratory personnel. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1688-92-2

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

2,4-diamino-5-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H9N5O/c1-8-2-3(6)9-5(7)10-4(2)11/h8H,1H3,(H5,6,7,9,10,11)

InChI Key

LFJQQDOISXTMNT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(NC1=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one typically involves the reaction of guanidine derivatives with cyanoacetates under controlled conditions. One common method involves the condensation of guanidine with ethyl cyanoacetate, followed by cyclization and subsequent methylation to introduce the methylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s amino groups at positions 2 and 6, along with the methylamino group at position 5, participate in nucleophilic substitution. For example:

  • Reaction with sulfonyl chlorides : Under basic conditions (e.g., K₂CO₃ in acetone), the amino groups react with sulfonyl chlorides to form sulfonate derivatives. This is analogous to the synthesis of 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate ( ).

ReagentConditionsProductYield
Naphthalene-2-sulfonyl chlorideK₂CO₃, acetone, reflux, 4h2,6-Diaminopyrimidin-4-yl sulfonate77%
  • Piperidine substitution : In a related pyrimidine synthesis, chloro derivatives undergo substitution with piperidine under reflux to yield N-oxide derivatives ( ).

Oxidation and Nitroso Functionalization

The methylamino group (position 5) can undergo oxidation to form nitroso intermediates. For instance:

  • Formation of nitroso derivatives : Treatment with nitrosating agents (e.g., HNO₂) converts the methylamino group to a nitroso group, as seen in the synthesis of 2,6-diamino-5-nitroso-4(1H)-pyrimidinone ( ).

Starting MaterialReagentProductPhysical Properties
2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-oneHNO₂, H₂O, 0°C2,6-Diamino-5-nitroso-pyrimidin-4-oneM.p. >360°C; Density: 2.19 g/cm³

Sulfonation and Sulfamate Formation

The amino groups react with sulfating agents to form sulfamates or sulfonates, enhancing water solubility for pharmaceutical applications:

  • Sulfamate synthesis : Using sulfur trioxide complexes in DMF, sulfamate derivatives are formed with potential kinase inhibitory activity ( ).

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle formation:

  • Oxazole ring formation : Reaction with 1,3-oxazol-2-yl hexanoyl chloride introduces an oxazole moiety at position 5, forming 2,6-diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one ().

ReagentConditionsProductApplication
1,3-Oxazol-2-yl hexanoyl chlorideDMF, Pd catalyst, 80°COxazole-functionalized pyrimidineKinase inhibition studies

Reduction of Nitroso Intermediates

Nitroso groups introduced via oxidation can be reduced back to amines:

  • Ammonium sulfide reduction : Treatment with (NH₄)₂S at 50°C for 30 minutes converts nitroso groups to amino groups, as demonstrated in related diaminopyrimidine syntheses ( ).

Suzuki Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed cross-couplings:

  • Aryl boronic acid coupling : Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water, aryl groups are introduced at position 4, expanding structural diversity for drug discovery ( ).

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain synthesized derivatives show activity against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antibiotics or antimicrobial agents.

2. Anti-Cancer Potential
The compound has been explored for its anti-cancer properties. Pyrimidine derivatives are known to inhibit specific kinases involved in cancer progression. For example, compounds similar to this compound have been identified as inhibitors of the c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) . Such findings highlight the potential of this compound in cancer therapy.

3. Vascular Endothelial Growth Factor Receptor Inhibition
The compound's structural analogs have been investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in antiangiogenic therapy. These inhibitors can potentially disrupt tumor blood supply, thereby inhibiting tumor growth and metastasis . This application is particularly relevant in treating solid tumors.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli with MIC values indicating potential as a new antibiotic .
Study 2Anti-Cancer PropertiesIdentified as a potent inhibitor of c-KIT kinase with IC50 values suggesting significant anti-tumor activity .
Study 3VEGFR-2 InhibitionShowed promising results in inhibiting angiogenesis in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. In nucleic acids, it can intercalate between base pairs, disrupting the structure and function of DNA or RNA.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural analogues of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one, highlighting substituent differences, molecular formulas, and key characteristics:

Compound Name & Structure Molecular Formula Substituent at 5-Position Key Properties & Applications References
This compound (Target) C₅H₈N₆O Methylamino (-NHCH₃) Moderate lipophilicity; potential enzyme inhibition. -
2,6-Diamino-5-{[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}-pyrimidin-4(1H)-one C₁₆H₁₇N₉O₃S Sulfonamido-phenylazo group Antibacterial activity (61% yield, m.p. 261–263°C); IR peaks at 3433–1669 cm⁻¹.
4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one C₁₂H₁₂N₄O 4-Methylbenzylidene Structural rigidity due to aromatic conjugation; synthesis-focused study.
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one C₄H₇N₅O₂ Hydroxyamino (-NHOH) Enhanced hydrogen bonding; simpler structure (MW 157.13).
2,6-Diamino-5-(β-D-glucopyranosyloxy)-4(1H)-pyrimidinone C₁₀H₁₆N₄O₇ β-D-glucopyranosyloxy High water solubility; potential prodrug applications.
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one C₁₀H₁₈N₄O₃ Diethoxyethyl Bulky substituent; conformational flexibility.
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one C₄H₅N₅O₂ Nitroso (-NO) Strong electron-withdrawing effects; red rose solid (assay ≥99%).

Impact of Substituents on Properties

Electronic Effects
  • Nitroso Group (C₄H₅N₅O₂): The nitroso group in 2,6-diamino-5-nitroso-1H-pyrimidin-4-one withdraws electron density, making the pyrimidine ring more electrophilic. This contrasts with the electron-donating methylamino group in the target compound, which enhances nucleophilic reactivity .
  • Sulfonamido-Phenylazo Group (C₁₆H₁₇N₉O₃S) : The sulfonamido moiety introduces antibacterial properties, likely via inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis .
Solubility and Bioavailability
  • The β-D-glucopyranosyloxy substituent (C₁₀H₁₆N₄O₇) significantly improves water solubility, making it suitable for oral administration . In contrast, the methylamino group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one (often referred to as DAMP) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and in therapeutic applications. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of DAMP based on diverse research findings.

  • Chemical Formula : C5_5H9_9N5_5O
  • Molecular Weight : 155.16 g/mol
  • CAS Number : 135516203
  • Structure : The compound features a pyrimidine ring substituted with amino groups and a methylamino group, contributing to its biological activity.

Synthesis

The synthesis of DAMP typically involves multi-step reactions starting from commercially available pyrimidine derivatives. A notable method includes:

  • Nucleophilic Substitution : Utilizing 4,6-dichloropyrimidine as a precursor.
  • Amide Bond Formation : Involving various amines to introduce the methylamino group.
  • Purification : Commonly achieved through crystallization or chromatography techniques.

Enzyme Inhibition

DAMP has been studied for its inhibitory effects on several key enzymes:

  • Dihydrofolate Reductase (DHFR) : DAMP and its analogs have shown promising activity against DHFR, which is crucial in folate metabolism. This inhibition is particularly relevant in the context of cancer and bacterial infections, where folate synthesis is a target for therapeutic intervention .
  • FLT3 Kinase : Recent studies indicate that compounds structurally related to DAMP exhibit potent inhibition of FLT3 kinase, which is implicated in acute myeloid leukemia (AML). For instance, a related compound demonstrated an IC50_{50} value of 13.9 nM against FLT3 in cellular models .

Antimicrobial Activity

DAMP derivatives have been evaluated for their antimicrobial properties:

  • MRSA : Certain analogs have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibiotic agents .
  • Opportunistic Pathogens : Compounds derived from DAMP have been reported to selectively inhibit DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium, offering a therapeutic pathway for immunocompromised patients .

Case Studies

Several case studies illustrate the biological activity of DAMP and its derivatives:

  • Study on DHFR Inhibition :
    • A series of 2,4-diamino-5-methylpyrimidines were synthesized and tested against various DHFR enzymes.
    • Compound 11 was found to be significantly more potent than trimethoprim, with a selective action against Toxoplasma gondii DHFR .
  • FLT3 Inhibition in AML Models :
    • Research involving Ba/F3 cell lines demonstrated that specific DAMP analogs effectively inhibited FLT3 mutations associated with AML, suggesting potential applications in targeted cancer therapies .

Table 1: Biological Activity of Selected DAMP Analogues

CompoundTarget EnzymeIC50_{50} Value (nM)Selectivity
Compound 11DHFR (Toxoplasma)5High
Compound 13aFLT313.9Selective for FLT3
Compound XMRSA20Moderate

Q & A

Basic: What are the recommended synthetic routes for 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like 2-amino-6-ethyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (yield: 87%) are synthesized via thiol-substitution reactions under reflux conditions in ethanol . Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization using solvents like methanol or DMSO. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. For pyrimidine derivatives, elemental analysis (C, H, N) and HRMS are critical for verifying molecular integrity .

Basic: How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • ¹H/¹³C NMR: Assign tautomeric forms (e.g., keto-enol tautomerism). For example, pyrimidinone derivatives show NH protons at δ 12.0–13.0 ppm and aromatic protons at δ 7.0–8.5 ppm in DMSO-d₆ .
  • Mass Spectrometry: HRMS (ESI+) confirms molecular weight (e.g., [M+H]+ for C₅H₈N₅O: 154.0722).
  • X-ray Crystallography: Resolves ambiguity in tautomeric states or regiochemistry .

Advanced: How can researchers resolve discrepancies in NMR data caused by tautomerism or dynamic exchange in this compound?

Methodological Answer:
Dynamic NMR (DNMR) or variable-temperature studies (e.g., 25–80°C in DMSO-d₆) can decouple exchange-broadened signals. For example, NH protons in pyrimidinones exhibit coalescence at elevated temperatures, revealing tautomeric equilibria . 2D NMR (¹H-¹³C HSQC, NOESY) aids in assigning proton environments. Computational methods (DFT, Gaussian) predict stable tautomers and compare theoretical/experimental shifts .

Advanced: What strategies mitigate instability of this compound under oxidative or hydrolytic conditions?

Methodological Answer:

  • Oxidative Stability: Store under inert gas (N₂/Ar) at –20°C. Antioxidants like BHT (0.1% w/v) reduce degradation .
  • Hydrolytic Stability: Adjust pH (optimal: 6–8) to prevent ring-opening. Lyophilization minimizes water exposure.
  • Accelerated Stability Testing: Use HPLC to track degradation products (e.g., 4-oxo derivatives) under stress conditions (40°C/75% RH for 4 weeks) .

Advanced: How can researchers address contradictory bioactivity data in structural analogs of this compound?

Methodological Answer:

  • SAR Studies: Compare substituent effects. For instance, 5-(thiophen-2-yl) analogs show enhanced antioxidant activity (IC₅₀: 12 µM) vs. 5-phenyl derivatives (IC₅₀: 28 µM) due to electron-rich sulfur .
  • Computational Modeling: Dock analogs into target proteins (e.g., DHFR) using AutoDock Vina to rationalize activity differences .
  • Control Experiments: Validate assays with positive controls (e.g., ascorbic acid for antioxidant studies) to rule out assay-specific artifacts .

Advanced: What experimental designs are recommended for studying the compound’s interaction with metal ions or biomacromolecules?

Methodological Answer:

  • UV-Vis Titration: Monitor λₘₐₓ shifts (e.g., 270 → 290 nm) upon metal binding (Cu²⁺, Fe³⁺) to calculate binding constants (Benesi-Hildebrand method) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions.
  • Circular Dichroism (CD): Detect conformational changes in DNA/RNA upon binding .

Advanced: How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Screening: Use the shake-flake method in DMSO, ethanol, and water (with 0.1% Tween-80). For example, pyrimidinones show higher solubility in DMSO (≥50 mg/mL) vs. water (<1 mg/mL) .
  • Co-solvency Approach: Blend ethanol/water (70:30) to enhance solubility while maintaining stability .
  • Hansen Solubility Parameters: Predict solubility using HSPiP software to match solvent/compound polarity .

Advanced: What analytical techniques differentiate this compound from its glucosylated analogs (e.g., Vicine)?

Methodological Answer:

  • LC-MS/MS: Glucosylated analogs (e.g., Vicine, m/z 303.1) fragment differently vs. non-glycosylated forms (m/z 154.1) .
  • Enzymatic Hydrolysis: Use β-glucosidase to cleave glycosidic bonds, followed by HPLC to detect aglycone .
  • ¹³C NMR: Glucosylation introduces anomeric carbons (δ 95–105 ppm) absent in the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.